molecular formula C19H13Cl2NO B14454505 N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide CAS No. 73688-83-2

N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide

Cat. No.: B14454505
CAS No.: 73688-83-2
M. Wt: 342.2 g/mol
InChI Key: SNHMESCLOPPRJG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The presence of chlorophenyl groups in the structure suggests potential biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide typically involves the reaction of 2-chloroaniline and 4-chloroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide would depend on its specific biological activity. Generally, benzamides can interact with various molecular targets, such as receptors or enzymes, to exert their effects. The presence of chlorophenyl groups may enhance the compound’s binding affinity to certain targets, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)benzamide

Uniqueness

N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups. This structural feature may confer distinct biological and chemical properties compared to similar compounds with only one chlorophenyl group.

Conclusion

This compound is a compound of interest in various fields of research due to its potential biological activity and diverse chemical reactivity. Further studies are needed to fully understand its properties and applications.

Properties

CAS No.

73688-83-2

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C19H13Cl2NO/c20-15-10-12-16(13-11-15)22(18-9-5-4-8-17(18)21)19(23)14-6-2-1-3-7-14/h1-13H

InChI Key

SNHMESCLOPPRJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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